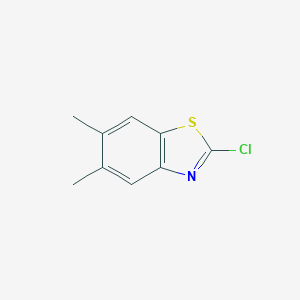

2-Chloro-5,6-dimethyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, which are structurally similar to 2-Chloro-5,6-dimethyl-1,3-benzothiazole, involves various analytical methods, including FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. The synthesis process utilizes Gaussian 09 and Density Functional Theory (DFT) for optimizing molecular geometry and other properties (Gürbüz et al., 2016).

Molecular Structure Analysis

- The molecular structure of related benzothiazole derivatives, including 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole, has been studied using techniques like X-ray crystallography. These studies provide insights into the three-dimensional structure and inter-ring twist angles of such compounds (Yates et al., 1991).

Chemical Reactions and Properties

- Chemical reactions involving benzothiazole derivatives often lead to the formation of heterocyclic compounds. For example, the reaction of 2-dimethylamino-5-(benzoquinon-2-yl)thiazole with primary and secondary amines results in the substitution of the chlorine atom in the benzoquinone ring by an amino group (Utinan et al., 1991).

Physical Properties Analysis

- The physical properties of benzothiazole derivatives are often determined by their molecular structure. For instance, different torsion angles between the benzimidazole and benzene rings influence the stability and decomposition points of these molecules. Chlorine atoms in certain benzothiazole compounds are positively charged due to the electron-withdrawing characteristic of the imidazole part of the benzimidazole ring (Gürbüz et al., 2016).

Chemical Properties Analysis

- The chemical properties of benzothiazole derivatives can be complex. For example, the acidity constants of benzothiazole acetamide derivatives were determined via UV spectroscopic studies, revealing that protonation occurs on the nitrogen atoms of different rings in these compounds (Duran & Canbaz, 2013).

科学的研究の応用

Therapeutic Potential and Drug Development

Benzothiazoles are recognized for their versatile pharmaceutical applications, encompassing a broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, antitumor properties. The structural simplicity of 2-arylbenzothiazoles, a category to which 2-Chloro-5,6-dimethyl-1,3-benzothiazole structurally relates, marks them as potential antitumor agents. This utility is underpinned by the ease of synthesis and structural adaptability, allowing for the creation of chemical libraries aimed at drug discovery (Kamal et al., 2015).

Chemical Variability and Complex Formation

The chemical versatility of benzothiazoles, including derivatives like this compound, enables their use in forming complex compounds with various biological and electrochemical activities. Their ability to act as ligands for different biomolecules highlights the potential for creating novel therapeutic agents, particularly in the realm of cancer treatment, where structural modifications have led to the development of new antitumor agents (Boča et al., 2011).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole scaffold is crucial in medicinal chemistry due to its incorporation in bioactive molecules exhibiting a variety of pharmacological activities. The structural activity relationship (SAR) analysis of benzothiazole derivatives shows their potential in treating diverse diseases with minimal toxic effects. This aspect underscores the importance of benzothiazole derivatives, including this compound, in the development of therapeutic agents with enhanced activities (Bhat & Belagali, 2020).

作用機序

Target of Action

Benzothiazole derivatives have been associated with diverse pharmacological activities like anti-tubercular, anti-convulsant, anti-hiv, anti-mosquito, anti-microbial, anti-tumor, analgesic, anti-leishmanial, and anti-inflammatory .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets leading to changes that result in their pharmacological effects .

Biochemical Pathways

It is known that benzothiazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Benzothiazole derivatives have been associated with a range of effects at the molecular and cellular level, contributing to their pharmacological activities .

Action Environment

Environmental factors can significantly influence the action of benzothiazole derivatives .

特性

IUPAC Name |

2-chloro-5,6-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODBBWCMOHPBMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621200 |

Source

|

| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104076-80-4 |

Source

|

| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)